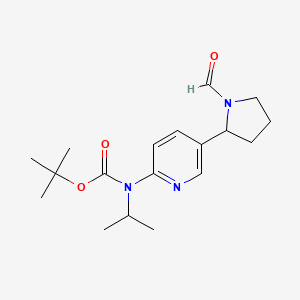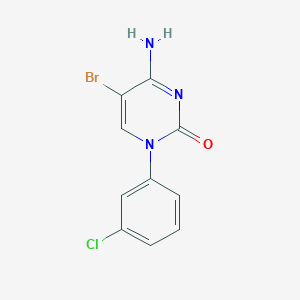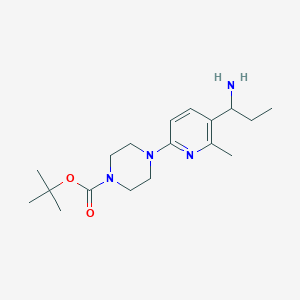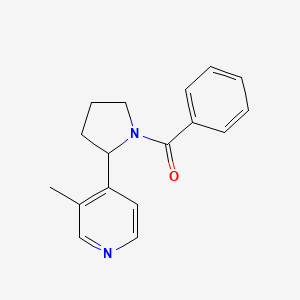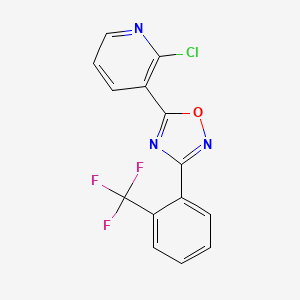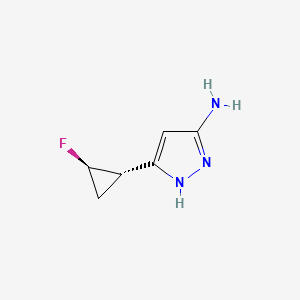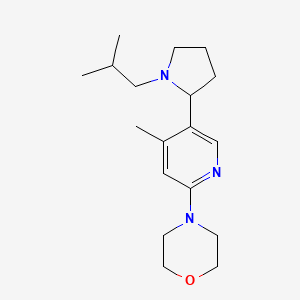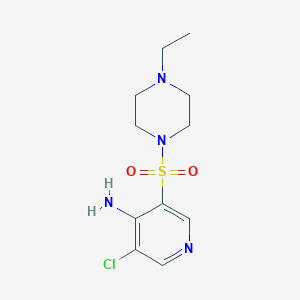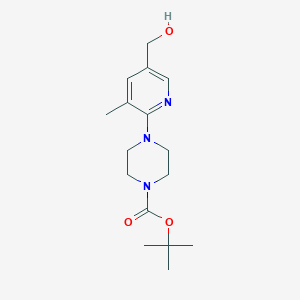![molecular formula C19H14N4O B11801762 (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone](/img/structure/B11801762.png)
(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone: is a complex organic compound with a unique structure that combines a pyrazolo-triazine core with a phenyl and p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[5,1-c][1,2,4]triazin-3-yl core, followed by the introduction of the phenyl and p-tolyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions: (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development. Research may focus on its effects on cellular processes, enzyme inhibition, or receptor binding.
Industry: In industry, this compound could be used in the development of new materials with unique properties. This includes applications in polymers, coatings, and electronic materials.
作用機序
The mechanism of action of (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
類似化合物との比較
1-(4-Fluorophenyl)piperazine: This compound shares a phenyl group but has a different core structure.
Methylammonium lead halide: This compound has a different application focus, primarily in materials science.
Uniqueness: (8-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)(p-tolyl)methanone is unique due to its combination of a pyrazolo-triazine core with phenyl and p-tolyl groups. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C19H14N4O |
|---|---|
分子量 |
314.3 g/mol |
IUPAC名 |
(4-methylphenyl)-(8-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)methanone |
InChI |
InChI=1S/C19H14N4O/c1-13-7-9-15(10-8-13)18(24)17-12-23-19(22-21-17)16(11-20-23)14-5-3-2-4-6-14/h2-12H,1H3 |
InChIキー |
HATATCRPJVAWEL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


